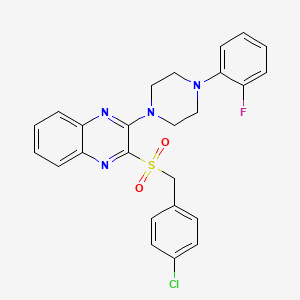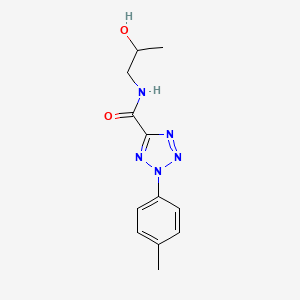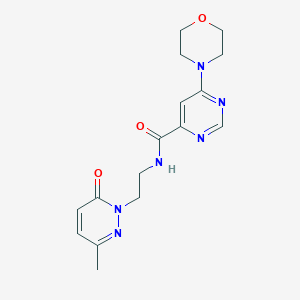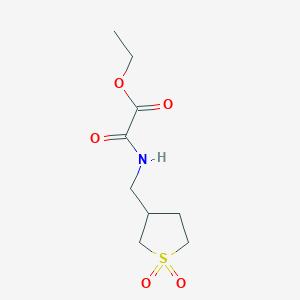![molecular formula C19H10F4N2O5 B2975969 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl CAS No. 477846-70-1](/img/structure/B2975969.png)
4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3- (2,6-DINITRO-4- (TRIFLUOROMETHYL)PHENOXY)-4-METHYL-6H-BENZO ©CHROMEN-6-ONE” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C21H11F3N2O7 .
Molecular Structure Analysis
The compound “3- (2,6-DINITRO-4- (TRIFLUOROMETHYL)PHENOXY)-4-METHYL-6H-BENZO ©CHROMEN-6-ONE” has a molecular weight of 460.326 .Physical And Chemical Properties Analysis
The compound “3- (2,6-DINITRO-4- (TRIFLUOROMETHYL)PHENOXY)-4-METHYL-6H-BENZO ©CHROMEN-6-ONE” has a molecular weight of 460.326 .Wissenschaftliche Forschungsanwendungen
Agrochemicals and Pesticides
The trifluoromethyl (CF₃) group in this compound contributes to its pesticidal properties. Researchers have explored its potential as an active ingredient in herbicides and fungicides. The compound’s unique structure may enhance its efficacy in controlling pests and diseases in agriculture .
Pharmaceuticals and Drug Development
The incorporation of fluorine-containing functional groups, including trifluoromethyl, has been a key strategy in drug discovery. This compound’s TFM group could play a crucial role in modulating pharmacokinetics, metabolic stability, and receptor interactions. Investigating its potential as a drug candidate is essential .
Electronics and Materials Science
Fluorine-containing compounds have applications in electronics due to their unique electronic properties. Researchers have explored the use of similar structures in organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. Investigating this biphenyl derivative’s electronic behavior could yield interesting insights .
Catalysis and Organic Synthesis
Fluorinated compounds often serve as catalysts or reagents in organic transformations. The TFM group in this biphenyl derivative might participate in various reactions, such as C–H activation, cross-coupling, and asymmetric synthesis. Understanding its reactivity and selectivity is crucial for synthetic chemists .
Environmental Chemistry
The compound’s environmental fate, including its persistence, degradation pathways, and potential toxicity, is an important area of study. Researchers investigate its behavior in soil, water, and air to assess any ecological impact .
Chiral Separation and Chromatography
Researchers have explored the use of similar fluorinated compounds as chiral selectors in chromatographic separations. Investigating whether this biphenyl derivative can effectively separate enantiomers could be valuable for analytical chemistry and pharmaceutical quality control .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-fluoro-4-phenylphenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F4N2O5/c20-15-10-13(6-7-14(15)11-4-2-1-3-5-11)30-18-16(24(26)27)8-12(19(21,22)23)9-17(18)25(28)29/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJKFADTBGRQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F4N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2975889.png)
![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2975890.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B2975893.png)


![2-[[4-(4-Fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2975899.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B2975905.png)


![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2975908.png)
